6-(2-aminopyrimidin-4-yl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Overview
Description
6-(2-aminopyrimidin-4-yl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminopyrimidin-4-yl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste .
Chemical Reactions Analysis
Types of Reactions
6-(2-aminopyrimidin-4-yl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Common in modifying the chromenone or pyrimidine rings to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific pH levels, temperatures, and solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
6-(2-aminopyrimidin-4-yl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-aminopyrimidin-4-yl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptor activity, leading to changes in cellular pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidin-4-yl derivatives: These compounds share the aminopyrimidine moiety and exhibit similar biological activities.
Chromenone derivatives: Compounds with the chromenone core are widely studied for their diverse pharmacological properties.
Uniqueness
What sets 6-(2-aminopyrimidin-4-yl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one apart is its unique combination of the chromenone and aminopyrimidine structures. This dual functionality allows it to interact with multiple biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
6-(2-aminopyrimidin-4-yl)-7-hydroxy-8-methyl-4-propylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-3-4-10-7-14(21)23-16-9(2)15(22)12(8-11(10)16)13-5-6-19-17(18)20-13/h5-8,22H,3-4H2,1-2H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBVKMMOCKWTTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C(C(=C(C=C12)C3=NC(=NC=C3)N)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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